molecular formula C24H29BrFN3O4 B3971671 1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate

1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate

Cat. No. B3971671
M. Wt: 522.4 g/mol
InChI Key: UEHWXYAYRJRQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied extensively for its potential therapeutic effects in various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate involves its interaction with the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress responses. This compound acts as a partial agonist of this receptor, which means it can activate the receptor to a certain extent without causing full activation. This property of this compound is believed to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in various animal models. It has also been shown to improve cognitive function and memory in rats. This compound has been found to increase the release of serotonin in the prefrontal cortex, which is believed to be responsible for its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This property allows researchers to study the effects of partial agonism of this receptor without interfering with other neurotransmitter systems. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate. One direction is to investigate its potential therapeutic effects in other neurological and psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study the effects of this compound in combination with other drugs for potential synergistic effects. Additionally, the development of more soluble analogs of this compound could improve its use in lab experiments.

Scientific Research Applications

1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate has been studied extensively for its potential therapeutic effects in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin 5-HT1A receptor partial agonist, which means it can activate the receptor to a certain extent without causing full activation. This property makes this compound a potential candidate for the treatment of these disorders.

properties

IUPAC Name

1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrFN3.C2H2O4/c23-19-5-3-4-18(16-19)17-25-10-8-20(9-11-25)26-12-14-27(15-13-26)22-7-2-1-6-21(22)24;3-1(4)2(5)6/h1-7,16,20H,8-15,17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHWXYAYRJRQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC(=CC=C4)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate
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1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate
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1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate
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1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate
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1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate
Reactant of Route 6
1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate

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